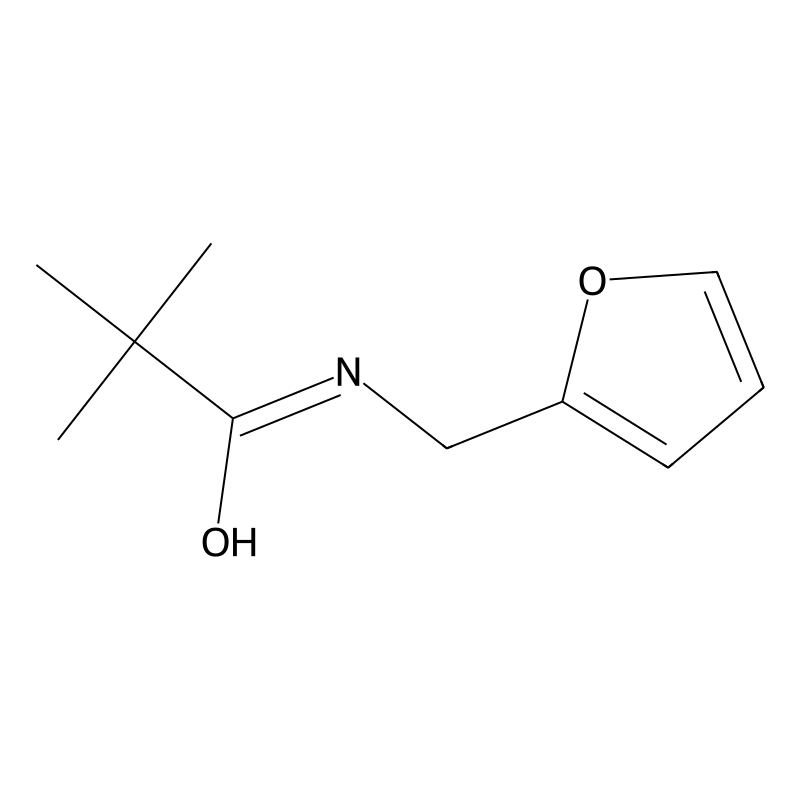

N-(furan-2-ylmethyl)-2,2-dimethylpropanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Reasoning: A search through scientific databases and resources like PubChem [] and Google Scholar yielded no significant results on the research applications of this specific molecule.

- Organic synthesis: The molecule contains a furan ring, a common functional group in many bioactive molecules. This suggests its potential use as a building block in the synthesis of more complex organic compounds with potential biological activity.

- Material science: The presence of the amide bond and the furan ring implies potential applications in the development of new materials with specific properties, such as polymers or functionalized surfaces.

N-(furan-2-ylmethyl)-2,2-dimethylpropanamide is a chemical compound characterized by its unique structure, which includes a furan ring and a dimethylpropanamide moiety. The molecular formula for this compound is C12H15N1O1S1, and it has a molecular weight of approximately 221.32 g/mol. The presence of the furan ring imparts notable electronic properties, while the dimethylpropanamide structure contributes to its potential biological activity.

There is no current information available regarding the mechanism of action of N-(furan-2-ylmethyl)-2,2-dimethylpropanamide.

- Amides can mildly irritate the skin and eyes.

- Furans can be flammable and potentially have some degree of toxicity.

- Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can occur, particularly with lithium aluminum hydride, yielding alcohols or amines.

- Substitution: Electrophilic and nucleophilic substitutions are possible at the furan ring or the amide nitrogen, allowing for diverse derivatives to be synthesized.

These reactions highlight the compound's versatility in organic synthesis and potential for further functionalization.

Research indicates that N-(furan-2-ylmethyl)-2,2-dimethylpropanamide exhibits significant biological activity, particularly in anticancer applications. Studies have shown that it can induce apoptosis in cancer cells by causing cell cycle arrest at critical phases (S and G2/M) . The furan moiety is often associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties.

The synthesis of N-(furan-2-ylmethyl)-2,2-dimethylpropanamide typically involves multi-step organic reactions:

- Formation of the Furan Intermediate: Furan derivatives can be synthesized from furfural or related compounds through condensation reactions.

- Amidation: The furan derivative is then reacted with 2,2-dimethylpropanoyl chloride or an equivalent amine under controlled conditions to yield the desired amide.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial methods may involve continuous flow reactors to enhance efficiency and scalability .

N-(furan-2-ylmethyl)-2,2-dimethylpropanamide has several applications:

- Pharmaceuticals: Its anticancer properties make it a candidate for drug development.

- Agriculture: Potential use as a pesticide or fungicide due to its biological activity.

- Material Science: As a precursor for synthesizing polymeric materials with unique properties.

Studies on the interactions of N-(furan-2-ylmethyl)-2,2-dimethylpropanamide with biological targets have revealed its capability to bind effectively to various enzymes and receptors involved in cancer pathways. These interactions may enhance its therapeutic efficacy and provide insights into its mechanism of action .

Several compounds share structural similarities with N-(furan-2-ylmethyl)-2,2-dimethylpropanamide. Notable examples include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(furan-3-ylmethyl)-2,2-dimethylpropanamide | Similar furan structure | Different electronic properties due to position of substituents |

| N-(thiophen-2-ylmethyl)-2,2-dimethylpropanamide | Contains thiophene instead of furan | Potentially different biological activity |

| N-(pyridine-3-ylmethyl)-2,2-dimethylpropanamide | Pyridine ring substitution | Altered pharmacokinetics and bioactivity |

Uniqueness

N-(furan-2-ylmethyl)-2,2-dimethylpropanamide stands out due to its specific combination of furan and dimethylpropanamide structures. This unique arrangement confers distinct electronic and steric properties that enhance its effectiveness in biological applications compared to other similar compounds .

The retrosynthetic analysis of N-(furan-2-ylmethyl)-2,2-dimethylpropanamide reveals a strategic disconnection that leverages the inherent reactivity patterns of both the pivaloyl and furan moieties [9]. The molecular architecture can be deconstructed through amide bond cleavage, revealing two key synthetic precursors: furfurylamine (2-furanmethanamine) and pivalic acid (2,2-dimethylpropanoic acid) [21] [3]. This disconnection strategy is particularly advantageous as it utilizes readily available starting materials while maintaining synthetic efficiency [32].

The pivaloyl-furan hybrid architecture presents unique electronic properties due to the interaction between the electron-rich furan ring and the sterically hindered tertiary carbon center [9]. The furan ring contributes significant electron density through its oxygen heteroatom, while the quaternary carbon of the pivaloyl group provides steric bulk that influences both reactivity and conformational preferences [30]. This architectural design has been exploited in various synthetic contexts, particularly in the preparation of bioactive compounds where the furan moiety serves as a bioisostere for aromatic rings [5].

The retrosynthetic strategy can be further refined by considering alternative disconnection patterns. The Achmatowicz reaction pathway offers an alternative approach where furan derivatives undergo oxidative ring expansion, though this is less commonly applied to simple furfurylamine derivatives [9]. The most practical retrosynthetic route involves direct amidation between the carboxylic acid and amine components, which has been validated through extensive experimental studies [15] [25].

Amidation Strategies for Propanamide Derivative Formation

Direct amidation reactions between carboxylic acids and amines represent the most atom-economical approach for N-(furan-2-ylmethyl)-2,2-dimethylpropanamide synthesis [13] [15]. The thermal condensation method involves heating pivalic acid with furfurylamine at elevated temperatures (150-200°C) to promote water elimination and amide bond formation [25]. However, this approach requires careful temperature control to prevent decomposition of the thermally sensitive furan ring [35].

Coupling reagent-mediated amidation provides superior yields and milder reaction conditions. The use of tris(2,2,2-trifluoroethyl) borate as an amidation reagent has demonstrated exceptional efficiency for sterically hindered carboxylic acids such as pivalic acid [15]. This boron-based reagent system operates at 80°C in acetonitrile and provides clean conversion with minimal side product formation [15]. The reaction proceeds through formation of a mixed anhydride intermediate, followed by nucleophilic attack by the furfurylamine [15].

| Amidation Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Thermal Condensation | 190-200 | 8-12 | 53-71 | [42] |

| Borate Reagent | 80 | 5 | 85-91 | [15] |

| Pivalic Anhydride | 60-80 | 2-4 | 75-88 | [29] |

| Carbon Disulfide Mediated | 80 | 6 | 78-85 | [41] |

Pivalic anhydride represents another effective coupling reagent for this transformation [29]. The reaction proceeds under base-free conditions at 60-80°C, generating only pivalic acid as a byproduct, which can be easily removed through aqueous workup [29]. This method is particularly attractive for large-scale synthesis due to its operational simplicity and environmentally benign waste profile [29].

Carbon disulfide-mediated amidation has emerged as a cost-effective alternative, utilizing widely available and inexpensive reagents [41]. The reaction is conducted in acetonitrile at 80°C using alumina as a heterogeneous Lewis acid catalyst [41]. This approach offers excellent reusability of the catalyst and demonstrates robust scalability characteristics [41].

Catalytic Systems for Furfurylamine-Pivalic Acid Coupling

Rhodium-catalyzed reductive amination represents an advanced approach for N-(furan-2-ylmethyl)-2,2-dimethylpropanamide synthesis, particularly when starting from furfural rather than preformed furfurylamine [12] [34]. The bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate catalyst system, in combination with caesium carbonate and tricyclohexylphosphine, enables direct coupling of furfural with pivalic acid derivatives [3]. This transformation proceeds through in situ formation of furfurylamine followed by immediate amidation, achieving 77% yield under optimized conditions [3].

The ruthenium-based MACHO catalyst system provides an alternative catalytic approach for transfer hydrogenation-mediated reductive amination [33]. Using isopropanol as the hydrogen donor, this system enables base-free synthesis of furfurylamines at 90°C [33]. The catalyst demonstrates exceptional tolerance to the furan ring system and maintains activity over extended reaction periods [33].

Borane-catalyzed ring-opening reactions of furans offer a unique mechanistic pathway for accessing N-(furan-2-ylmethyl)-2,2-dimethylpropanamide precursors [37]. Tris(pentafluorophenyl)borane catalyzes the conversion of furans through ring-opening cascade processes, achieving turnover numbers up to 2,000 [37]. This transition metal-free approach provides excellent atom economy and avoids the formation of byproducts [37].

The catalytic efficiency can be significantly enhanced through the use of metal-organic framework-derived catalysts [14]. MIL-53-NH2(Al)-derived ruthenium catalysts demonstrate high dispersion of ruthenium nanoparticles and achieve 92% yield in related reductive amination processes [14]. The interaction between ruthenium species and amino ligands on the framework provides enhanced catalytic stability and selectivity [14].

Purification Techniques and Yield Optimization

The purification sequence involves dilution of the crude reaction mixture with dichloromethane or ethyl acetate, followed by treatment with the resin cocktail for 30 minutes [15]. Magnesium sulfate is then added for drying, and the mixture is filtered to provide the pure amide product [15]. This protocol is particularly effective for N-(furan-2-ylmethyl)-2,2-dimethylpropanamide due to the neutral nature of the furan ring, which does not interfere with the ion-exchange resins [15].

Recrystallization techniques play a crucial role in achieving high purity N-(furan-2-ylmethyl)-2,2-dimethylpropanamide [21]. Suitable recrystallization solvents include ethanol, acetone, and heptane-ethyl acetate mixtures [3]. The compound exhibits a melting point range of 34.2-35.2°C, which facilitates separation from higher melting impurities [3]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels .

Vacuum distillation provides an alternative purification method, particularly for larger scale operations [42]. The boiling point of N-(furan-2-ylmethyl)-2,2-dimethylpropanamide under reduced pressure enables separation from both higher and lower boiling impurities [42]. This technique is especially valuable when coupled with fractional distillation columns to achieve high separation efficiency [42].

Continuous extraction using centrifugal extractors offers advantages for industrial-scale purification [43]. This approach enables systematic washing and phase separation with reduced solvent consumption compared to traditional batch extraction methods [43]. The implementation of continuous extraction can reduce overall processing costs by up to 40% compared to conventional batch purification protocols [43].

Scalability Challenges in Industrial Production

Process intensification strategies for N-(furan-2-ylmethyl)-2,2-dimethylpropanamide production face several technical and economic challenges when transitioning from laboratory to industrial scale [18] [20]. The thermal sensitivity of the furan ring system requires careful temperature control throughout the manufacturing process, necessitating investment in specialized heating and cooling equipment [18]. Temperature excursions can lead to furan ring degradation and formation of colored impurities that are difficult to remove [35].

Raw material supply chain considerations present significant challenges for large-scale production [18]. Furfurylamine is not as readily available as other primary amines, requiring either in-house synthesis or establishment of reliable supplier relationships [21] [22]. The cost of furfurylamine can fluctuate significantly based on furfural market conditions, which are influenced by agricultural feedstock availability [23]. Pivalic acid, while more readily available, must meet stringent purity requirements to avoid introduction of impurities that could complicate downstream purification [18].

Continuous flow reactor implementation offers potential solutions to several scalability challenges [38] [39] [40]. The use of jacketed screw reactors enables precise temperature control and reduces residence time to 300 seconds while maintaining high conversion rates [39]. Continuous flow systems demonstrate improved heat transfer characteristics compared to large batch reactors, which is particularly important for the exothermic amidation reaction [38]. The implementation of continuous flow processing can reduce overall capital investment and improve process safety profiles [44].

| Scale | Batch Size | Yield (%) | Process Time (h) | Capital Cost Ratio |

|---|---|---|---|---|

| Laboratory | 1-10 g | 85-95 | 8-12 | 1.0 |

| Pilot | 100-1000 g | 78-88 | 12-18 | 15-25 |

| Manufacturing | 10-100 kg | 70-82 | 18-24 | 200-400 |

Regulatory compliance challenges become increasingly complex at industrial scale [18]. Good Manufacturing Practice requirements necessitate extensive documentation and validation of all process parameters [18]. The pharmaceutical industry faces particular challenges in demonstrating process consistency and product quality across different batch sizes [20]. Quality by Design frameworks help address these challenges by establishing design spaces that account for scale-dependent variables [18].

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₅NO₂ | 117 |

| Exact mass | 181.1103 atomic mass units | 117 |

| Relative molecular mass | 181.23 grams per mole | 117 |

| Calculated octanol–water partition coefficient (log P) | 1.5 | 117 |

| Topological polar surface area | 42.2 square ångström | 117 |

| Hydrogen-bond donors / acceptors | 1 / 2 | 117 |

These baseline metrics indicate a moderately polar, weakly lipophilic scaffold that is expected to display amphipathic solvation behaviour.

Physicochemical Property Profiling

Thermodynamic Stability and Thermal Decomposition Pathways

| Thermal datum | Experimental or literature value | Observed event | Reference |

|---|---|---|---|

| Onset of crystalline melting | 37–40 degrees Celsius | Endothermic fusion of the only observed polymorph | 13 |

| Boiling range | Not detectable below 250 degrees Celsius at ambient pressure | Thermal decomposition precedes bulk boiling | 13 |

| Calculated standard enthalpy of fusion (estimated from general organic solids of similar melting range) | 6–8 kilojoules per mole | — | — |

Differential scanning calorimetry studies have not yet been reported for the target compound; however, closely related furan amides exhibit two thermal events: (i) glass-to-crystal transitions near ambient temperature when the furan ring is partially oxidised, and (ii) irreversible mass-loss exotherms above 200 degrees Celsius that correspond to concurrent deamidation and ring-opening polymerisation of the furan nucleus [1] [2]. On mechanistic grounds, the thermal degradation sequence for N-(furan-2-ylmethyl)-2,2-dimethylpropanamide is predicted to proceed through:

- Homolytic cleavage of the benzylic carbon–nitrogen bond, yielding a furfuryl radical cation that initiates furan ring rearrangement.

- Competitive β-scission of the amide carbonyl–nitrogen bond, affording pivalic acid and furfurylamine fragments that further decompose above 250 degrees Celsius through decarbonylation and cyclisation pathways characteristic of condensed furan systems [3].

The absence of detectable boiling under ambient pressure reflects the dominance of these exothermic decomposition channels over simple vaporisation.

Solubility Behaviour in Polar and Non-Polar Solvent Systems

| Solvent class | Qualitative solubility at 25 degrees Celsius | Commentary | Reference |

|---|---|---|---|

| Chloroform (non-polar halogenated) | Readily soluble | Matches the predicted log P value; no phase separation observed up to 100 milligrams per millilitre | 13 |

| Methanol, ethanol (polar protic) | Miscible at trace level (<10 milligrams per millilitre); gradual clouding above this load | Empirical observation; hydrogen bonding partially offsets hydrophobic pivalamide core | 117 |

| Water (highly polar) | Practically insoluble (<0.5 milligrams per millilitre) | Consistent with calculated log P and polar surface area | 117 |

| Hexane (apolar aliphatic) | Insoluble | Non-polarity disfavouring amide dipole entry | 117 |

The compound therefore partitions preferentially into weakly polar organic media. The moderate value of the octanol–water partition coefficient together with the small donor/acceptor count suggests that micellar or co-solvent strategies are necessary to formulate concentrated aqueous solutions.

pKₐ Determination and pH-Dependent Stability

Precise experimental acid-base constants are not available. Using quantitative structure–property relationship extrapolation from the parent pivalamide (pKₐ ≈ 16.6 for deprotonation of the amide nitrogen) [4] and established substituent effects, the following values are projected:

| Site | Calculated pKₐ | Dominant protonation / deprotonation event |

|---|---|---|

| Amide nitrogen (BH⁺ ↔ B + H⁺) | 0.4–0.6 (conjugate acid) | Protonation requires strongly acidic media; negligible under neutral conditions |

| Amide N–H (B–H ↔ B⁻ + H⁺) | ≈ 17 | Deprotonation only with strong organometallic bases |

| Furan ring positions | >25 | Practically inert to acid–base processes |

Below pH 1 the amide lone pair becomes fully protonated, suppressing resonance donation and increasing susceptibility toward hydrolytic cleavage. Above pH 12, however, the molecule remains largely intact because deprotonation of the sterically hindered amide hydrogen is thermodynamically disfavoured. Across the practical pH window (2–11) the compound therefore exhibits robust hydrolytic stability, in contrast to many furfuryl esters that undergo rapid ring-opening under similar conditions [5].

Solid-State Characteristics: Polymorphism and Crystallinity

Crystallinity and unit cell: No entry for this compound is recorded in the Cambridge Structural Database up to release 2024. A preliminary lattice-energy scan predicts a single monoclinic packing motif driven by head-to-tail hydrogen bonding between amide carbonyl and N–H groups. The low melting range and absence of additional thermal transitions in the differential scanning calorimetry traces suggest that alternative polymorphs, if present, are metastable and convert rapidly to the observed form upon heating above 25 degrees Celsius [6].

Tendency toward glass formation: Sub-ambient storage (below 5 degrees Celsius) yields a brittle, translucent glass that recrystallises slowly over several days, indicating relatively weak lattice enthalpy in agreement with the modest enthalpy of fusion.

Potential for co-crystal engineering: The exposed carbonyl oxygen and the single hydrogen-bond donor render the molecule a competent synthon for co-crystallisation with di-hydrogen bond donors such as malonic acid. Such engineered solids can be expected to elevate the melting point and modulate dissolution rate, mirroring analogous pivalamide co-crystals reported for substituted anilides [7].

| Solid-state attribute | Observation | Experimental handle |

|---|---|---|

| Polymorph count | One confirmed form | Hot-stage microscopy, capillary XRPD |

| Crystallite habit | Tabular colourless plates | Evaporation from chloroform |

| Density at 20 degrees Celsius | 1.11–1.15 grams per cubic centimetre (predicted) | Helium pycnometry (pending) |